molecular formula C12H16FNO2 B1531751 (3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine CAS No. 2165839-65-4

(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine

Cat. No.: B1531751
CAS No.: 2165839-65-4
M. Wt: 225.26 g/mol
InChI Key: JPNKBSUVXXEIRF-VXGBXAGGSA-N
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Description

(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine is a synthetic organic compound that belongs to the class of oxolanes This compound is characterized by the presence of a fluorine atom, a phenoxyethyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Phenoxyethyl Group: This step involves nucleophilic substitution reactions where the phenoxyethyl group is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom or the phenoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-2-amine: Similar structure but with a different position of the amine group.

    (3R,4S)-4-chloro-N-(2-phenoxyethyl)oxolan-3-amine: Similar structure but with a chlorine atom instead of fluorine.

    (3R,4S)-4-fluoro-N-(2-phenoxyethyl)tetrahydrofuran-3-amine: Similar structure but with a tetrahydrofuran ring instead of oxolane.

Uniqueness

(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c13-11-8-15-9-12(11)14-6-7-16-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNKBSUVXXEIRF-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)F)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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